molecular formula C10H8F2O2 B14909949 3,3-Difluoro-2,3-dihydro-1H-indene-5-carboxylic acid

3,3-Difluoro-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B14909949
M. Wt: 198.17 g/mol
InChI Key: HWXRYISFOGYKQC-UHFFFAOYSA-N
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Description

3,3-Difluoro-2,3-dihydro-1H-indene-5-carboxylic acid is a fluorinated organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of two fluorine atoms at the 3rd position of the indene ring, a carboxylic acid group at the 5th position, and a dihydroindene structure. The fluorine atoms impart unique chemical properties to the compound, making it of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3,3-difluoro-2,3-dihydro-1H-indene.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted indene derivatives with various functional groups.

Scientific Research Applications

3,3-Difluoro-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and fluorinated compounds with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-indene-5-carboxylic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    3,3-Difluoro-2,3-dihydro-1H-indene-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4th position, leading to different biological activities.

Uniqueness

3,3-Difluoro-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to the presence of fluorine atoms at the 3rd position, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

3,3-difluoro-1,2-dihydroindene-5-carboxylic acid

InChI

InChI=1S/C10H8F2O2/c11-10(12)4-3-6-1-2-7(9(13)14)5-8(6)10/h1-2,5H,3-4H2,(H,13,14)

InChI Key

HWXRYISFOGYKQC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C1C=CC(=C2)C(=O)O)(F)F

Origin of Product

United States

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